Potassium 2,4-bis(trifluoromethyl)phenyltrifluoroborate
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Overview
Description
Potassium 2,4-bis(trifluoromethyl)phenyltrifluoroborate is a chemical compound with the molecular formula C8H3BF9K and a molecular weight of 320.00 g/mol . This compound is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, and a trifluoroborate group bonded to potassium. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,4-bis(trifluoromethyl)phenyltrifluoroborate typically involves the reaction of 2,4-bis(trifluoromethyl)phenylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,4-Bis(trifluoromethyl)phenylboronic acid+Potassium fluoride→2,4-Bis(trifluoromethyl)phenyltrifluoroborate potassium salt
The reaction is usually conducted at a temperature range of 173°C to 178°C .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically obtained as a solid with a purity of 95% .
Chemical Reactions Analysis
Types of Reactions
Potassium 2,4-bis(trifluoromethyl)phenyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Suzuki-Miyaura Cross-Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate.
Major Products Formed
Substitution Reactions: The major products are substituted phenyl derivatives, depending on the nucleophile used.
Cross-Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Potassium 2,4-bis(trifluoromethyl)phenyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of Potassium 2,4-bis(trifluoromethyl)phenyltrifluoroborate involves its ability to participate in various chemical reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of new chemical bonds. In cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of biaryl products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
Potassium phenyltrifluoroborate: This compound has a similar structure but lacks the trifluoromethyl groups.
Potassium 4-(trifluoromethyl)phenyltrifluoroborate: This compound has a single trifluoromethyl group attached to the phenyl ring.
Uniqueness
Potassium 2,4-bis(trifluoromethyl)phenyltrifluoroborate is unique due to the presence of two trifluoromethyl groups, which enhance its reactivity and stability in chemical reactions. This makes it a valuable reagent in organic synthesis and a versatile compound in scientific research .
Properties
CAS No. |
1150655-10-9 |
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Molecular Formula |
C8H3BF9K |
Molecular Weight |
320.01 g/mol |
IUPAC Name |
potassium;[2,4-bis(trifluoromethyl)phenyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H3BF9.K/c10-7(11,12)4-1-2-6(9(16,17)18)5(3-4)8(13,14)15;/h1-3H;/q-1;+1 |
InChI Key |
OXVQSBLFWHNZJA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
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